

FGFR1/DDR2 inhibitor 1 stability and storage conditions

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Compound of Interest

Compound Name: *FGFR1/DDR2 inhibitor 1*

Cat. No.: *B2647739*

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Technical Support Center: FGFR1/DDR2 Inhibitor 1

Welcome to the comprehensive technical guide for **FGFR1/DDR2 Inhibitor 1** (CAS No. 2308497-58-5). This document serves as a centralized resource for researchers, providing in-depth information on the stability, storage, and handling of this potent dual inhibitor. Our goal is to empower you with the technical knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Mechanism and Application

FGFR1/DDR2 Inhibitor 1 is an orally active, small molecule compound that potently and selectively inhibits Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) with IC₅₀ values of 31.1 nM and 3.2 nM, respectively[1][2][3][4]. The primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domains of these receptors[5]. This action blocks receptor autophosphorylation, a critical step in their activation, thereby preventing the initiation of downstream signaling cascades involved in cell proliferation, differentiation, and migration[5][6]. Its potent anti-tumor activity has been demonstrated in various cancer cell lines, particularly those driven by FGFR or DDR2 dysregulation[1][3][4].

Section 1: Product Specifications and Stability

Proper handling and storage are paramount to maintaining the inhibitor's chemical integrity and biological activity. The following tables summarize the key specifications and recommended conditions.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	2308497-58-5[1]
Molecular Formula	C ₂₈ H ₂₂ F ₃ N ₅ O[1]
Molecular Weight	501.50 g/mol [1][7]

| Appearance | White to off-white solid powder[2] |

Table 2: Recommended Storage Conditions and Stability

Format	Storage Temperature	Shelf Life	Expert Commentary
Lyophilized Powder	-20°C	3 years[1][2]	Long-term storage is optimal at -20°C. For short-term needs (days to weeks), 4°C is acceptable[1][8].
	4°C	2 years[1]	
In Solvent	-80°C	6 months - 1 year[1][2][7]	This is the recommended condition for long-term storage of stock solutions to minimize degradation and solvent evaporation.

| | -20°C | 1 month[1][7] | Suitable for frequently accessed aliquots. Avoid storing in a frost-free freezer due to temperature cycling. |

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I handle the product vial upon receipt? A: Small volumes of the lyophilized powder may become entrapped in the vial's cap or seal during shipment. To ensure full recovery of the product, we recommend briefly centrifuging the vial on a tabletop centrifuge before opening[8].

Q2: What is the recommended solvent for creating a primary stock solution? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution. The inhibitor exhibits high solubility in DMSO, up to 250 mg/mL[1][2]. For optimal results, use fresh, anhydrous (water-free) DMSO, as moisture can compromise both the solubility and long-term stability of the compound[7]. Sonication may be required to achieve complete dissolution at high concentrations[1][2].

Q3: Is the inhibitor soluble in aqueous solutions like PBS or cell culture media? A: No, **FGFR1/DDR2 Inhibitor 1** is practically insoluble in water and aqueous buffers[2][7]. Working solutions for in vitro assays must be prepared by diluting a high-concentration DMSO stock solution into the final aqueous medium. See Protocol 2 for a detailed methodology.

Q4: Is the compound light-sensitive? A: While specific photostability data is not extensively published, it is standard best practice for kinase inhibitors and complex organic molecules to be protected from prolonged exposure to direct light. We recommend storing stock solutions in amber vials or tubes wrapped in foil.

Section 3: Troubleshooting Guide

This section addresses common experimental challenges in a problem-cause-solution format.

Problem 1: My reconstituted inhibitor solution appears cloudy or shows precipitates.

- Probable Cause 1: Incomplete Dissolution. At higher concentrations, the inhibitor may require energy to fully dissolve.

- Solution: Gently warm the solution in a 37°C water bath for 5-10 minutes and/or use a bath sonicator[1][2]. This will increase the kinetic energy and help break down any remaining solid aggregates.
- Probable Cause 2: Use of Hydrated DMSO. The inhibitor's solubility can be significantly reduced by the presence of water[7]. DMSO is highly hygroscopic and will absorb moisture from the air over time.
 - Solution: Always use fresh, anhydrous, research-grade DMSO from a sealed container. Aliquot your DMSO upon opening a new bottle to minimize repeated exposure to atmospheric moisture.
- Probable Cause 3: Precipitation upon Dilution in Aqueous Media. This is the most common cause. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the inhibitor can crash out of solution if its solubility limit is exceeded.
 - Solution: Ensure the final concentration of DMSO in your working solution is kept as low as possible (typically <0.5% for most cell lines) while still maintaining inhibitor solubility. Add the DMSO stock to your aqueous medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.

Problem 2: I am not observing the expected biological activity or my results are inconsistent.

- Probable Cause 1: Compound Degradation. Improper storage or excessive freeze-thaw cycles can lead to the chemical degradation of the inhibitor.
 - Solution: Adhere strictly to the storage guidelines in Table 2. Upon initial reconstitution, create small, single-use aliquots of your stock solution and store them at -80°C[1][7]. This strategy minimizes the number of freeze-thaw cycles for the bulk of your stock. Discard any working dilutions in aqueous media after use; do not store them.
- Probable Cause 2: Incorrect Dosing. The potent IC₅₀ values (3.2 nM for DDR2, 31.1 nM for FGFR1) were determined in biochemical assays[1][2]. The effective concentration in a cell-based assay (EC₅₀) will likely be higher due to factors like cell membrane permeability and protein binding.

- Solution: Perform a dose-response experiment. We recommend a starting range from 10 nM to 10 μ M to determine the optimal concentration for your specific cell line and assay conditions.
- Probable Cause 3: Cell Line Insensitivity. The inhibitor's efficacy is dependent on the target cell line having and relying on active FGFR1 or DDR2 signaling pathways[3].
 - Solution: Before conducting functional assays, validate the expression and phosphorylation (activation) status of FGFR1 and DDR2 in your cell model using techniques like Western Blot or ELISA. A cell line that does not express these receptors or does not depend on them for proliferation will not respond to the inhibitor.

Problem 3: I need to prepare the inhibitor for an in vivo animal study.

- Probable Cause: Poor Bioavailability/Solubility in Systemic Circulation. The inhibitor's low aqueous solubility requires a specific formulation to ensure adequate absorption and exposure in animal models.
 - Solution: Do not attempt to administer a simple saline or PBS suspension. A co-solvent/vehicle system is required. Several formulations have been successfully used in preclinical models:
 - Corn Oil-Based: Prepare a stock solution in DMSO first, then dilute it into corn oil. A common ratio is 10% DMSO and 90% corn oil[1][2]. This creates a clear solution or a fine suspension suitable for oral gavage (p.o.)[4].
 - SBE- β -CD-Based: For improved solubility, a formulation using sulfobutyl ether beta-cyclodextrin (SBE- β -CD) can be used. Prepare a 10% DMSO / 90% (20% SBE- β -CD in saline) vehicle[1]. This often results in a uniform suspension.
 - Crucial Note: In vivo formulations should be prepared fresh immediately before each administration to prevent degradation and ensure consistency[7][9].

Section 4: Key Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Powder to Create a High-Concentration Stock Solution

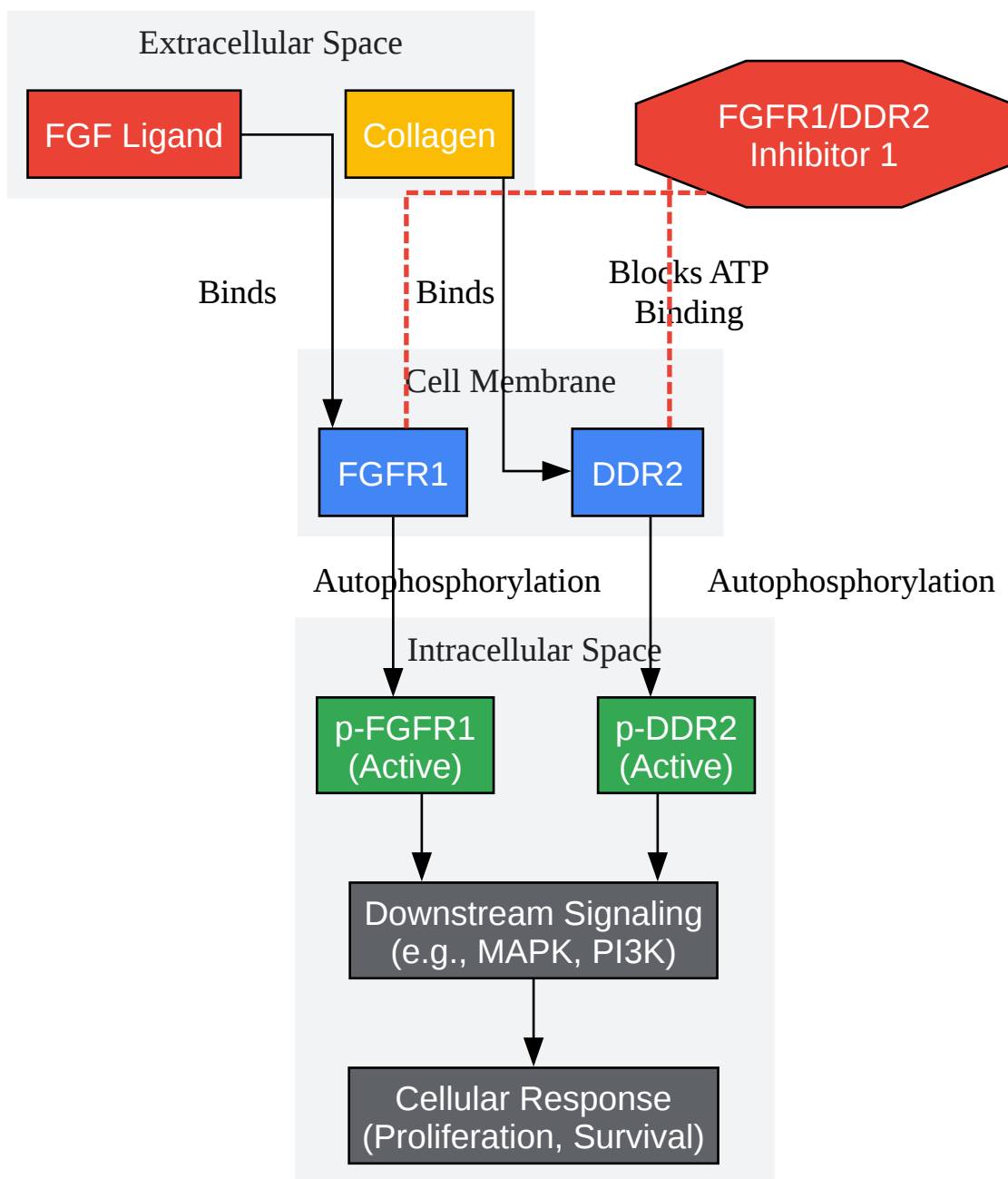
- **Preparation:** Briefly centrifuge the vial to collect all powder at the bottom. Allow the vial and anhydrous DMSO to equilibrate to room temperature.
- **Reconstitution:** Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 10 mM stock from 5 mg of powder, add 997 μ L of DMSO).
- **Dissolution:** Cap the vial tightly and vortex thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
- **Aliquoting and Storage:** Dispense the stock solution into single-use, low-binding polypropylene tubes. Store immediately at -80°C , protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

- **Thaw Stock:** Remove a single aliquot of the -80°C DMSO stock solution and thaw it at room temperature.
- **Serial Dilution (Optional):** If necessary, perform an intermediate serial dilution in 100% DMSO to achieve the concentrations needed for your dose-response curve.
- **Final Dilution:** Pre-warm your cell culture medium or assay buffer to 37°C . While gently vortexing the medium, add the required volume of the inhibitor's DMSO stock. For example, to achieve a 10 μM final concentration with 0.1% DMSO, add 1 μL of a 10 mM stock to 999 μL of medium.
- **Immediate Use:** Use the final working solution immediately to treat your cells. Do not store aqueous dilutions.

Section 5: Visualized Workflows and Pathways

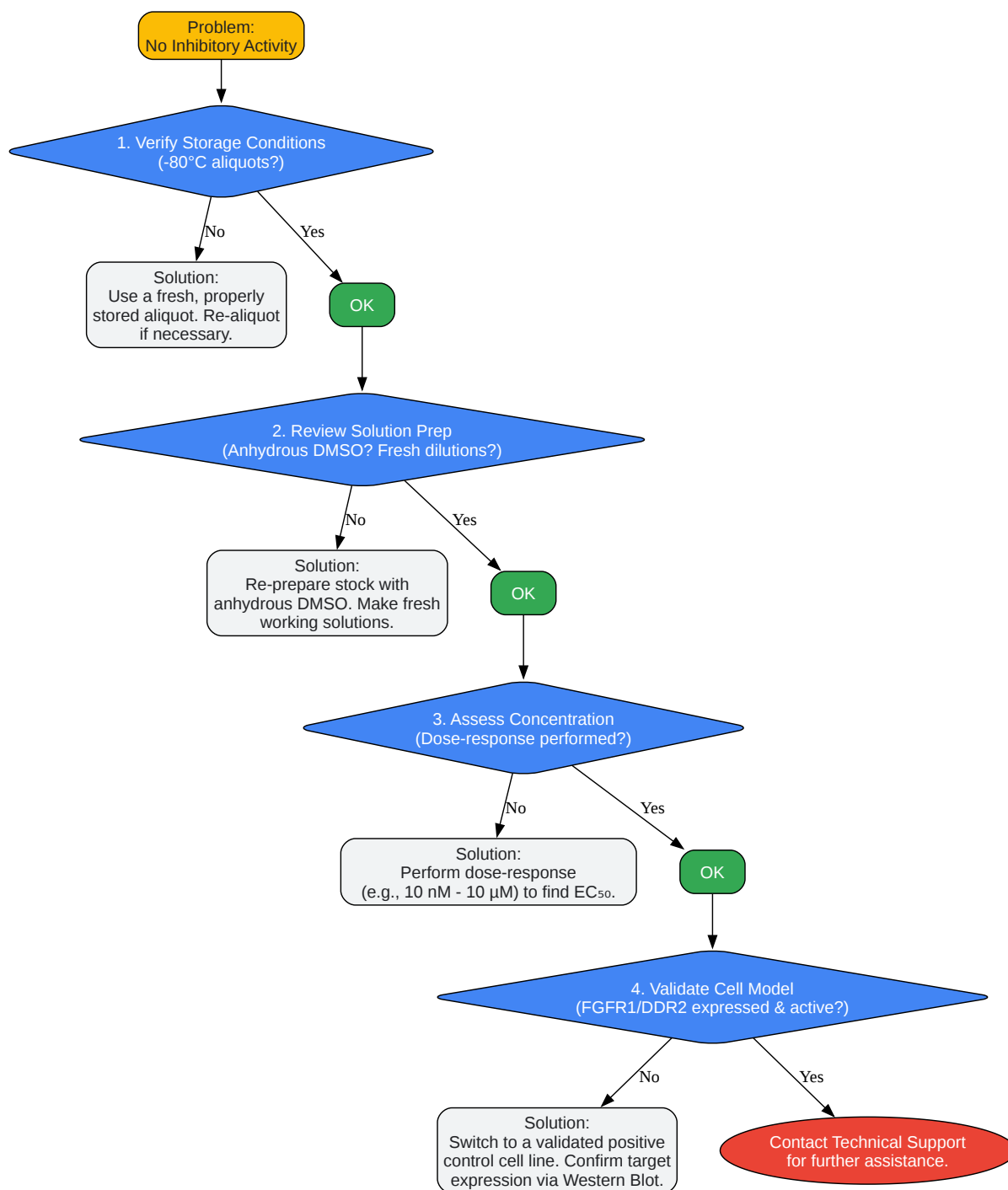
Diagram 1: Simplified Signaling Pathway



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Caption: Mechanism of action for **FGFR1/DDR2 Inhibitor 1**.

Diagram 2: Troubleshooting Workflow for No Inhibitory Activity



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Caption: Step-by-step troubleshooting for lack of biological effect.

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